ADU-S100

Description

Overview of the Stimulator of Interferon Genes (STING) Pathway in Innate Immunity

The STING pathway is a critical component of the innate immune system, which serves as the body's first line of defense against pathogens. invivogen.comaacrjournals.org This pathway is essential for detecting the presence of foreign or misplaced DNA within a cell's cytoplasm, a key indicator of infection or cellular damage. mdpi.comembopress.org

In healthy cells, DNA is confined to the nucleus and mitochondria. oup.com The presence of DNA in the cytoplasm is a danger signal, indicating a potential viral or bacterial invasion. invivogen.comembopress.org Cytosolic DNA sensors are a class of pattern recognition receptors (PRRs) that detect this misplaced DNA, initiating an immune response to eliminate the threat. embopress.orgnih.gov This sensing mechanism is a fundamental aspect of host defense, triggering the production of type I interferons and other inflammatory cytokines to combat infection. invivogen.commdpi.com

The primary sensor of cytosolic DNA is the enzyme cyclic GMP-AMP synthase (cGAS). dovepress.comannualreviews.org Upon binding to double-stranded DNA (dsDNA), cGAS becomes activated and catalyzes the synthesis of a second messenger molecule called cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP). dovepress.comnih.gov cGAMP is a type of cyclic dinucleotide (CDN), a class of molecules that act as signaling messengers. dovepress.commdpi.com This endogenously produced cGAMP then binds directly to the STING protein, which is located on the membrane of the endoplasmic reticulum. dovepress.comaacrjournals.org This binding event activates STING, causing it to move from the endoplasmic reticulum to the Golgi apparatus. frontiersin.org This translocation initiates a signaling cascade that involves the recruitment and activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3). nih.govinvivogen.com The activation of IRF3 leads to the production of type I interferons, which are crucial for orchestrating an effective anti-pathogen response. nih.govnih.gov

Role of Cytosolic DNA Sensing in Host Defense

Rationale for STING Agonism in Immunotherapy Research

The ability of the STING pathway to generate a potent immune response has made it an attractive target for cancer immunotherapy. frontiersin.orgnih.gov Many tumors are characterized by an immunosuppressive microenvironment that allows them to evade detection and destruction by the immune system. d-nb.info STING agonists, which are molecules that activate the STING pathway, are being investigated as a way to convert these "cold" tumors into "hot," inflamed environments that are more susceptible to immune attack. nih.govd-nb.info By stimulating the production of type I interferons and other pro-inflammatory cytokines, STING agonists can enhance the recruitment and activation of immune cells, such as dendritic cells and cytotoxic T cells, within the tumor. nih.govfrontiersin.org This can lead to the development of a robust and durable anti-tumor immune response. chemietek.comtargetedonc.com

Definition and Classification of ADU-S100 as a Synthetic Cyclic Dinucleotide (CDN) STING Agonist

This compound, also known as MIW815, is a synthetic cyclic dinucleotide designed to be a potent agonist of the STING pathway. chemietek.comcancer.gov It is classified as a direct activator of STING, meaning it binds to the STING protein to initiate the downstream signaling cascade. nih.govguidetopharmacology.org Clinical studies have explored its potential in treating advanced or metastatic solid tumors and lymphomas. nih.govaacrjournals.orgnih.gov

This compound is a bisphosphorothioate analog of 2'3'-cyclic di-AMP (c-di-AMP). invivogen.com c-di-AMP is a cyclic dinucleotide originally discovered as a bacterial second messenger. nih.gov While the endogenous human STING ligand produced by cGAS is 2'3'-cGAMP, synthetic analogs like this compound have been developed to effectively activate the human STING pathway. aacrjournals.orginvivogen.com

A key challenge with natural CDNs is their susceptibility to degradation by enzymes called phosphodiesterases. dovepress.cominvivogen.com To overcome this limitation, this compound was engineered with specific structural modifications. It contains phosphorothioate (B77711) linkages, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. invivogen.compnas.org These phosphorothioate bonds make this compound resistant to enzymatic degradation, thereby increasing its stability and bioavailability. researchgate.netnih.gov Furthermore, the specific stereochemistry of these linkages (Rp,Rp isomer) and the presence of mixed 2'-5' and 3'-5' linkages contribute to its high affinity for and potent activation of all known human STING variants. invivogen.comresearchgate.netnih.gov

Data Tables

Table 1: Research Findings on this compound

| Finding | Description | References |

| Mechanism of Action | This compound is a synthetic cyclic dinucleotide that directly binds to and activates the STING protein, leading to the production of type I interferons and other pro-inflammatory cytokines. | nih.gov, glpbio.com |

| Structural Features | It is a bisphosphorothioate analog of 2'3'-c-di-AMP containing Rp,Rp-dithio diastereoisomers and mixed 2'-5' and 3'-5' linkages. | invivogen.com, researchgate.net |

| Enhanced Properties | The phosphorothioate linkages protect this compound from degradation by phosphodiesterases, enhancing its stability and potency. | invivogen.com, pnas.org, nih.gov |

| Immunological Effect | Activation of STING by this compound primes tumor antigen-specific CD8+ T-cell responses and can overcome immune tolerance. | invivogen.com, chemietek.com |

| Preclinical Efficacy | In murine models, intratumoral injection of this compound resulted in the regression of both injected and non-injected tumors. | aacrjournals.org |

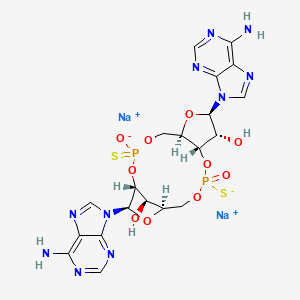

Structure

2D Structure

Properties

IUPAC Name |

disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWOOOCBNOMMTL-QYUKNOIISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N10Na2O10P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638750-95-4 | |

| Record name | ADU-S100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638750954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADU-S100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMW9ZVF53N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Adu S100 Action

Induction of Pro-inflammatory Cytokine and Chemokine Expression

A principal consequence of STING pathway activation by ADU-S100 is the robust production and secretion of a wide array of pro-inflammatory cytokines and chemokines. chemietek.comdrugbank.comcancer.gov These signaling molecules are crucial for remodeling the tumor microenvironment from an immunosuppressive state to one that supports immune-mediated tumor destruction. oncotarget.com

The induction of type I interferons (IFNs), particularly IFN-β and IFN-α, is a hallmark of STING activation by this compound. invivogen.comaacrjournals.orgglpbio.com The activation of the STING-TBK1-IRF3 axis leads directly to the transcription of the IFNB1 gene, resulting in the production of IFN-β. oncotarget.comnih.gov Type I IFNs are pleiotropic cytokines that serve as a critical bridge between the innate and adaptive immune systems. oncotarget.com They exert multiple anti-tumor effects, including promoting the differentiation and maturation of dendritic cells (DCs) and enhancing the cytotoxic activity of Natural Killer (NK) cells and CD8+ T-cells. oncotarget.comfrontiersin.org Research in an esophageal adenocarcinoma model demonstrated significant upregulation of IFN-β gene expression following intratumoral administration of this compound. oncotarget.com Similarly, studies in glioblastoma models showed that this compound treatment leads to potent IFN signaling. pnas.org

This compound stimulation of the STING pathway also leads to the production of Tumor Necrosis Factor-alpha (TNFα). oncotarget.comaacrjournals.org While the IRF3 pathway is central to type I IFN production, STING activation also engages the NF-κB signaling pathway, which contributes to the expression of various inflammatory cytokines, including TNFα. invivogen.comglpbio.com TNFα has been implicated in direct STING-mediated tumor cell killing and can contribute to the disruption of tumor microvasculature. oncotarget.comaacrjournals.org In a study using bone marrow-derived dendritic cells (BMDCs), treatment with a liposomal formulation of this compound resulted in a 33-fold increase in TNFα production compared to the free drug. mdpi.com

The pro-inflammatory cytokine Interleukin-6 (IL-6) is also upregulated following this compound treatment. oncotarget.com In a preclinical model of esophageal adenocarcinoma, gene expression analysis revealed a significant increase in IL-6 in tumors treated with this compound. oncotarget.com Furthermore, in mouse models of prostate cancer, the combination of this compound and cyto-IL-15 significantly increased plasma levels of IL-6 by 4.2-fold compared to the control group. frontiersin.org

Activation of STING by this compound effectively induces the expression of various chemokines, which are critical for recruiting immune cells to the tumor site. chemietek.comcancer.gov Studies have shown significant upregulation of CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) in response to this compound. oncotarget.com CCL2 is instrumental in recruiting monocytes, memory T cells, and dendritic cells. In prostate cancer models, combination therapy including this compound led to a 3.4-fold increase in CCL2 in blood plasma. frontiersin.org The same study also reported a 4.4-fold increase in CXCL10, a potent chemoattractant for T cells, NK cells, and monocytes. frontiersin.org While specific data on CXCL-8 (IL-8) modulation by this compound is less detailed in the reviewed literature, the general induction of chemokines is a well-established outcome of STING activation.

Table 1: Cytokine and Chemokine Induction by this compound

| Cytokine/Chemokine | Effect | Research Model/Context | Reference |

| IFN-β | Upregulation | Esophageal Adenocarcinoma Model | oncotarget.com |

| IFN-α | Upregulation | Prostate Cancer Model (Combination Therapy) | frontiersin.org |

| TNFα | Upregulation | Bone Marrow-Derived Dendritic Cells | mdpi.com |

| IL-6 | Upregulation | Esophageal Adenocarcinoma Model | oncotarget.com |

| CCL2 | Upregulation | Esophageal Adenocarcinoma & Prostate Cancer Models | oncotarget.comfrontiersin.org |

| CXCL10 | Upregulation | Prostate Cancer Model (Combination Therapy) | frontiersin.org |

Interleukin-6 (IL-6) Production

Activation and Maturation of Antigen-Presenting Cells (APCs)

This compound plays a crucial role in activating antigen-presenting cells (APCs), which are essential for initiating a tumor-specific adaptive immune response. nih.govcancer.gov By activating local, tumor-resident APCs, this compound helps to overcome immune tolerance within the tumor microenvironment. aacrjournals.org

Dendritic cells (DCs) are the most potent type of APC and are a primary target of this compound. oncotarget.comcancer.gov The activation of STING within DCs triggers a critical maturation process. frontiersin.org This process involves the upregulation of co-stimulatory molecules on the DC surface, which are necessary for the effective priming of naive T cells. mdpi.com

Research has shown that this compound treatment of bone marrow-derived dendritic cells (BMDCs) leads to a notable upregulation of the surface markers CD40, CD80, and CD86. mdpi.com These molecules are hallmarks of DC maturation and are essential for providing the co-stimulatory signals required for T-cell activation. mdpi.com Interestingly, some studies indicate that this compound may preferentially activate type 1 conventional dendritic cells (cDC1s) over type 2 conventional dendritic cells (cDC2s). dovepress.comthno.org This selective activation of cDC1s is significant as this DC subset is particularly effective at cross-presenting tumor antigens to prime cytotoxic CD8+ T cells. thno.org The maturation of DCs induced by this compound is a key mechanistic step that links the innate immune sensing of the tumor to the generation of a durable, antigen-specific adaptive immune response. cancer.govfrontiersin.org

Table 2: Effect of this compound on Dendritic Cell Maturation Markers

| Surface Marker | Function | Effect of this compound | Cell Type | Reference |

| CD40 | Co-stimulation, T-cell activation | Upregulation | Bone Marrow-Derived Dendritic Cells (BMDCs) | mdpi.com |

| CD80 | Co-stimulation, T-cell activation | Upregulation | Bone Marrow-Derived Dendritic Cells (BMDCs) | mdpi.com |

| CD86 | Co-stimulation, T-cell activation | Upregulation | Bone Marrow-Derived Dendritic Cells (BMDCs) | mdpi.com |

Impact on Conventional Dendritic Cells (cDC2s)

This compound, a synthetic cyclic dinucleotide (CDN), primarily exerts its immunostimulatory effects by activating the STimulator of INterferon Genes (STING) pathway. drugbank.com While STING activation in dendritic cells (DCs) is crucial for initiating antitumor immunity, research indicates a differential impact of this compound on DC subsets. nih.govfrontiersin.org Preclinical studies have revealed that this compound monotherapy does not effectively engage type 2 conventional dendritic cells (cDC2s). dovepress.comresearchgate.net In fact, evidence suggests that this compound activates type 1 conventional dendritic cells (cDC1s) but can lead to the upregulation of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3), an inhibitory receptor, on cDC2s. dovepress.comthno.org

Table 1: Effect of Anti-Tim-3 and this compound Combination on cDC2s (Preclinical)

| Treatment Group | Observation | Outcome | Source |

|---|---|---|---|

| This compound Monotherapy | Fails to effectively engage cDC2s; induces Tim-3 expression. | Limited cDC2 maturation and antigen presentation. | dovepress.comthno.org |

| This compound + Anti-Tim-3 | Promotes cDC2 maturation and antigen presentation. | Enhanced CD4+ T cell release, reduced tumor burden, and prolonged survival. | thno.org |

Mechanisms of STING-Mediated Tumor Cell Modulation (Preclinical Focus)

Activation of the STING pathway by this compound modulates the tumor and its microenvironment through several mechanisms beyond the activation of immune cells. Preclinical evidence points toward direct effects on cancer cells and the surrounding vasculature, contributing to local tumor control. oncotarget.comnih.gov

One of the proposed mechanisms for local tumor control by STING agonists is the direct activation of apoptosis in cancer cells. oncotarget.comnih.govresearchgate.net This process is believed to be mediated by STING signaling within the tumor cells themselves. oncotarget.comnih.gov Furthermore, studies using this compound-functionalized nanoparticles have confirmed the induction of tumor cell apoptosis and necrosis in triple-negative breast cancer models. researchgate.net

In addition to direct effects, this compound can induce cancer cell death indirectly. In co-culture models of prostate cancer cells and peripheral blood mononuclear cells (PBMCs), an analog of this compound significantly increased cancer cell death. nih.gov This enhanced killing was associated with the potent activation of Natural Killer (NK) cells, which release cytotoxic molecules like perforin (B1180081) and granzymes that directly trigger apoptosis in target cancer cells. nih.gov The same study noted that IFN-γ, which was significantly upregulated, can also induce apoptosis by increasing the expression of caspases in tumor cells. nih.gov

Table 2: Preclinical Cancer Cell Killing with this compound Analog

| Cell Line | Treatment | Mean % Cell Killing | Source |

|---|---|---|---|

| LNCaP (Prostate) | This compound analog alone | 33% | nih.gov |

| PC3 (Prostate) | This compound analog alone | 36% | nih.gov |

| LNCaP (Prostate) | This compound analog + IL-15 | 74% | nih.gov |

| PC3 (Prostate) | this compound analog + IL-15 | 52% | nih.gov |

This compound significantly impacts the tumor's blood supply system. Evidence from preclinical studies suggests that local tumor control can be mediated by the disruption of the tumor microvasculature, a process driven by Tumor Necrosis Factor alpha (TNF-α) following STING activation. oncotarget.comnih.govresearchgate.net

Conversely, other studies have shown that low doses of this compound can promote "vascular normalization." nih.govmdpi.com This process involves an increase in the production of anti-angiogenic factors, which helps to restructure the chaotic tumor vasculature into a more organized and efficient network. nih.govmdpi.com In melanoma-bearing mice, treatment with low-dose this compound led to an increased local production of anti-angiogenic factors and factors that induce the formation of tertiary lymphoid structures (TLS), which are sites of immune activity. nih.gov This normalization of the vasculature was associated with a significant improvement in the infiltration of CD8+ T cells and CD11c+ dendritic cells into the tumor. nih.gov This effect is believed to be dependent on STING activation within the tumor's vascular endothelial cells. mdpi.com

Table 3: Factors Upregulated by this compound in the Tumor Microenvironment (Preclinical Melanoma Model)

| Factor Type | Specific Factors | Associated Outcome | Source |

|---|---|---|---|

| Anti-angiogenic | Tnfsf15 (Vegi), Cxcl10 | Vascular Normalization | nih.gov |

| TLS-Inducing | Ccl19, Ccl21, Lta, Ltb, Light | Tertiary Lymphoid Structure Neogenesis | nih.gov |

Preclinical Investigations of Adu S100 Efficacy

In Vitro Studies of ADU-S100 Activity

IFN-β-Dependent Reporter Activity in Cell Lines (e.g., HEK293T)

The in vitro activity of STING agonists like this compound is frequently quantified using reporter gene assays in specific cell lines. Human Embryonic Kidney 293T (HEK293T) cells, which have low endogenous STING expression, are commonly used for this purpose. sci-hub.se In these assays, cells are co-transfected with a plasmid expressing a specific human STING variant and a reporter plasmid where the expression of a reporter gene, such as firefly luciferase, is controlled by an IFN-β promoter. researchgate.netnih.gov

Upon introduction of this compound, the compound is taken up by the cells, where it binds to the expressed STING protein. This binding activates the STING signaling pathway, leading to the transcription of the IFN-β gene and, consequently, the production of the luciferase enzyme. researchgate.netnih.gov The activity of the reporter enzyme is then measured, providing a quantitative assessment of STING activation. Studies have demonstrated that this compound effectively activates various human STING alleles, inducing a potent IFN-β response in this reporter system. invivogen.commdpi.com For instance, in HEK293T cells expressing the R232 variant of human STING, this compound was shown to potently activate both IFN-β and IRF reporters. mdpi.com

Table 1: IFN-β Reporter Activity of this compound in HEK293T Cells

| Cell Line | STING Variant | Reporter System | Outcome with this compound | Reference |

| HEK293T | Wild-Type (WT) and various SNPs | IFN-β promoter-luciferase | Potent activation of IFN-β reporter | researchgate.net |

| HEK293T | R232 | IFN-β and IRF promoter-luciferase | Potent activation | mdpi.com |

Cytokine Release Profiles in Treated Cancer Cell Lines

Treatment of cancer cells with this compound has been shown to induce the secretion of a variety of immunomodulatory cytokines. This is a direct consequence of STING pathway activation within the tumor cells themselves, provided they express STING. In studies involving rat esophageal adenocarcinoma (EAC) models, intratumoral administration of this compound led to a significant upregulation of IFNβ, TNFα, IL-6, and CCL-2 gene expression within the tumor. oncotarget.com

Similarly, in BRAF V600E-mutant human melanoma cell lines (SK-MEL-28, SK-MEL-24-SH4), combining this compound with the BRAF inhibitor vemurafenib (B611658) resulted in a significant increase in beta-2 microglobulin (B2M) levels and a marked reduction in CXCL-8 and VEGF. aacrjournals.org In colorectal cancer cells (CT26) that express STING, this compound treatment strongly enhanced IFN-β mRNA expression in a concentration-dependent manner. nih.gov These findings indicate that this compound can directly stimulate cancer cells to produce a cytokine milieu that is conducive to an anti-tumor immune response.

Table 2: Cytokine Modulation by this compound in Cancer Cell Lines

| Cell Line/Model | Cancer Type | Cytokine Changes | Reference |

| Rat EAC Model | Esophageal Adenocarcinoma | Upregulation of IFNβ, TNFα, IL-6, CCL-2 | oncotarget.com |

| SK-MEL-28, SK-MEL-24-SH4 | Melanoma (BRAF V600E) | Increased B2M; Decreased CXCL-8, VEGF (in combination with vemurafenib) | aacrjournals.org |

| CT26 | Colorectal Cancer | Enhanced IFN-β mRNA expression | nih.gov |

Impact on Immune Cell Functionality (e.g., NK Cell-Mediated Cytotoxicity)

This compound has demonstrated a significant capacity to enhance the cytotoxic functions of immune cells, particularly Natural Killer (NK) cells. In co-culture experiments involving prostate cancer cells (LNCaP and PC3) and peripheral blood mononuclear cells (PBMCs), the combination of an this compound analog and IL-15 resulted in a significant increase in cancer cell death (up to 74% for LNCaP and 52% for PC3). frontiersin.org This enhanced killing was associated with potent activation of NK cells, characterized by increased expression of perforin (B1180081) and CD69, and a substantial increase in IFN-γ secretion. frontiersin.org

Further studies in BRAF V600E-mutant melanoma cell lines showed that combining this compound with vemurafenib promoted NK cell-mediated cytotoxicity, leading to an increase in tumor cell death upon co-culture. aacrjournals.orgresearchgate.net In models of malignant pleural mesothelioma, this compound treatment enhanced the cytotoxic response of primary NK cells. nih.gov This effect was linked to the release of CXCR3-binding chemokines by the tumor cells, which helps recruit immune cells. nih.gov These results underscore the role of this compound in not only directly stimulating tumor cells but also in augmenting the effector functions of key anti-tumor immune cells.

Table 3: Effect of this compound on NK Cell Functionality

| Cancer Model | Key Findings | Immune Cell Markers | Reference |

| Prostate Cancer (LNCaP, PC3) | Increased cancer cell death in co-cultures with PBMCs (with IL-15) | Increased Perforin, CD69, and IFN-γ secretion in NK cells | frontiersin.org |

| Melanoma (BRAF V600E) | Enhanced NK cell-mediated cytotoxicity (with vemurafenib) | Increased tumor cell death | aacrjournals.orgresearchgate.net |

| Malignant Pleural Mesothelioma | Enhanced primary NK cell-mediated cytotoxicity | Dependent on tumor cell release of CXCR3-binding chemokines | nih.gov |

In Vivo Murine and Rat Tumor Models

Melanoma Models (e.g., B16/F10, BPR20)

The anti-tumor efficacy of this compound has been evaluated in syngeneic mouse melanoma models. In mice bearing established B16-F10 or BPR20 melanomas, intratumoral treatment with this compound resulted in slowed tumor growth compared to control groups. researchgate.netnih.govresearchgate.net Specifically, low-dose administration of this compound in the B16-F10 model led to significantly slower tumor growth kinetics and improved survival. bmj.com

The therapeutic effect of this compound in these models is often enhanced when used in combination with other agents. In the B16 model, the anti-tumor efficacy was improved when this compound was combined with antibodies against PD-L1 or ISG15. researchgate.netnih.gov Conversely, in the BPR20 model, which has a BRAF V600E mutation and PTEN loss, improved tumor control was observed when this compound was combined with inhibitors of ARG2, COX2, and NOS2, but not with anti-PD-L1. researchgate.netnih.gov These findings highlight that while this compound monotherapy has activity, its optimal efficacy can be context-dependent and significantly boosted by rational combination strategies.

Table 4: Efficacy of this compound in Murine Melanoma Models

| Tumor Model | Treatment | Outcome | Reference |

| B16-F10 | This compound (intratumoral) | Slowed tumor growth, improved survival | researchgate.netbmj.com |

| B16-F10 | This compound + anti-PD-L1 or anti-ISG15 | Improved antitumor efficacy vs. monotherapy | researchgate.netnih.gov |

| BPR20 | This compound (intratumoral) | Slowed tumor growth | researchgate.netresearchgate.net |

| BPR20 | This compound + ARG2i, COX2i, NOS2i | Improved tumor growth control vs. monotherapy | researchgate.netnih.gov |

Colon Carcinoma Models (e.g., CT-26, MC38)

In murine colon carcinoma models, this compound has demonstrated potent anti-tumor effects. In the CT-26 colon cancer model, intratumoral injection of this compound induced effective tumor regression. frontiersin.org One study showed a dose-dependent effect, where a higher dose resulted in a 95% tumor inhibition rate. frontiersin.org Even at lower doses, this compound showed significant tumor growth suppression. nih.gov

When administered intratumorally in CT-26 tumor-bearing mice, this compound treatment delayed tumor growth. mdpi.com In a dual-flank model, where tumors were implanted on both sides of the mouse but only one was treated, the combination of this compound and reovirus induced significant regression of both the treated tumor and the untreated distant tumor, indicating the generation of a systemic immune response. nih.gov Preclinical evaluations in both CT-26 and MC38 models have shown that STING agonists can lead to complete regression in a significant percentage of injected and non-injected tumors, an effect superior to that observed with some checkpoint inhibitors alone. targetedonc.comnih.gov

Table 5: Efficacy of this compound in Murine Colon Carcinoma Models

| Tumor Model | Treatment | Outcome | Reference |

| CT-26 | This compound (intratumoral) | Dose-dependent tumor growth inhibition; delayed tumor growth | mdpi.comfrontiersin.org |

| CT-26 (dual flank) | This compound + Reovirus (intratumoral) | Regression of treated and untreated (distant) tumors | nih.gov |

| CT-26 & MC38 | STING Agonists (general) | High rates of complete regression in injected and non-injected tumors | targetedonc.comnih.gov |

Breast Cancer Models (e.g., 4T1)

The efficacy of this compound has been evaluated in the 4T1 breast cancer model, a well-established model for studying aggressive, metastatic breast cancer. Research has shown that treatment with this compound can lead to a significant inhibition of tumor growth. mdpi.com Intratumoral administration of this compound has been demonstrated to effectively induce tumor regression in the 4T1 breast cancer model. frontiersin.orgnih.gov These anti-tumor effects are linked to the capacity of this compound to activate potent and durable tumor antigen-specific CD8+ T cell responses. mdpi.comnih.gov

In studies using a HER-2+ breast tumor model in non-tolerant mice, intratumoral delivery of this compound resulted in durable tumor clearance in 100% of the subjects. nih.gov This clearance was found to be dependent on both CD4+ and CD8+ T cells, as depleting either cell population partially negated the treatment's efficacy, and depleting both completely eliminated it. nih.gov However, in a tumor-specific immune-tolerant setting, this compound monotherapy showed limited antitumor efficacy, suggesting that pre-existing tolerance can impact its effectiveness. nih.gov Further investigations in the 4T1 model have explored novel delivery mechanisms and combination therapies to enhance the anti-tumor response. frontiersin.org

Glioma Models (e.g., GL261, CT-2A)

The therapeutic potential of this compound has been investigated in preclinical glioblastoma (GBM) models, which are known to be highly immunosuppressive. researchgate.netnih.gov In murine GBM models, including the GL261 and CT-2A lines, this compound treatment has been shown to profoundly alter the tumor immune landscape, leading to a massive infiltration of innate immune cells like inflammatory macrophages, neutrophils, and natural killer (NK) cells into the tumor-bearing hemisphere. researchgate.netnih.govresearchgate.net

Treatment of established intracranial GL261 and CT-2A tumors with this compound delivered via biodegradable implants resulted in a significant increase in survival in both models. researchgate.netnih.gov In the GL261 model, this treatment also led to long-term survival with the establishment of immune memory. researchgate.netnih.gov The anti-tumor response was shown to be critically dependent on NK cells, as the depletion of these cells abolished the treatment's efficacy. researchgate.netnih.gov

While both models responded, the CT-2A model, known to be more resistant to immunotherapy, showed a significant increase in median survival from 18 to 29 days, but no long-term survivors were observed with this compound monotherapy. nih.gov These studies underscore the ability of STING activation by this compound to deeply remodel the tumor microenvironment and generate robust anti-tumor effects in aggressive brain tumor models. researchgate.netnih.govaacrjournals.org

Esophageal Adenocarcinoma (EAC) Models

In a de novo rat model of esophageal adenocarcinoma (EAC), intratumoral immunotherapy with this compound has demonstrated potent antitumor activity, both alone and in combination with radiation. nih.govresearchgate.net The efficacy of the treatment was quantified using MRI to measure changes in tumor volume. nih.gov

Treatment with this compound alone resulted in a mean tumor volume reduction of 30.1%. nih.govresearchgate.net When combined with a single dose of radiation, the mean tumor volume decreased by 50.8%. nih.govresearchgate.net In contrast, the placebo and placebo-plus-radiation control groups saw their mean tumor volumes increase by 76.7% and 152.4%, respectively. nih.govresearchgate.net The study highlighted that 54.2% of animals in the treatment groups experienced a reduction in tumor volume, while 92.6% of the control animals had tumors that either remained stable or increased in size. nih.gov These findings represent the first report of a STING agonist successfully causing tumor regression in an EAC model. researchgate.net The anti-tumor activity was associated with the induction of a CD8+ T-cell mediated anti-tumor immune response. nih.govresearchgate.net

Table 1: Change in Mean Tumor Volume in EAC Rat Model

| Treatment Group | Percent Change in Mean Tumor Volume |

|---|---|

| Placebo | ▲ 76.7% |

| Placebo + Radiation | ▲ 152.4% |

| This compound | ▼ 30.1% |

| This compound + Radiation | ▼ 50.8% |

This table summarizes the percentage change in mean tumor volume as measured by MRI in response to different treatments in a rat model of esophageal adenocarcinoma. nih.govresearchgate.net

Prostate Cancer Models (e.g., TRAMP-C2)

The efficacy of this compound has been explored in preclinical models of prostate cancer, including the TRAMP-C2 cell line. nih.govnih.gov In studies using TRAMP-C1 tumors, this compound monotherapy led to an 84% reduction in tumor volume by day 28 post-treatment. nih.gov

When investigated in a bilateral TRAMP-C2 tumor model, where treatment was administered to only one tumor, this compound demonstrated the ability to generate systemic antitumor immunity. nih.govresearchgate.net This was evidenced by an abscopal response, causing regression of the distal, untreated tumor. nih.gov Combination therapy of this compound with cyto-IL-15 resulted in the rejection of 75% of injected tumors and an abscopal response against 50% of the distal uninjected tumors. nih.gov This combination also led to complete bilateral tumor rejection in 50% of mice and conferred long-lasting immune memory against tumor recurrence. nih.govresearchgate.net These studies highlight the potential of this compound to overcome the immunologically "cold" nature of many prostate tumors by inducing robust local and systemic anti-tumor immunity. nih.gov

Urothelial Carcinoma Models (e.g., MB49, N-methyl-N-nitrosourea (MNU) rat model)

The anti-tumor effects of this compound have been assessed in different models of urothelial carcinoma, revealing that the therapeutic outcome can vary depending on the model and treatment regimen. aacrjournals.orgresearchgate.net

In the syngeneic murine MB49 flank tumor model, intratumoral (IT) administration of this compound was highly effective, showing the greatest tumor regression compared to BCG-WT or a STING-agonist-overexpressing BCG (BCG-STING). aacrjournals.orgbmj.comauajournals.org This superior efficacy was observed even at the lowest tested dose. bmj.comauajournals.org

Conversely, in the N-methyl-N-nitrosourea (MNU) carcinogen-induced rat model of non-muscle invasive bladder cancer (NMIBC), an intravesical (IV) induction course of this compound was less effective than BCG-STING. aacrjournals.orgresearchgate.net In the MNU model, this compound treatment resulted in a residual tumor involvement index (TII) of 30%, compared to just 5% for BCG-STING and 42% for BCG-WT. aacrjournals.orgbmj.comauajournals.org Histopathological analysis of the this compound group revealed residual tumors of various stages (50% T1, 25% CIS, 25% Ta). aacrjournals.orgbmj.comauajournals.org These divergent results underscore the critical role that the specific tumor microenvironment and administration route play in determining the anti-tumor efficacy of this compound. aacrjournals.orgresearchgate.net

Table 2: Efficacy of this compound in Urothelial Carcinoma Models

| Model | Administration | This compound Efficacy Metric | Finding |

|---|---|---|---|

| MB49 Mouse Model | Intratumoral (IT) | Tumor Regression | Greatest tumor regression compared to BCG-WT and BCG-STING. bmj.comauajournals.org |

| MNU Rat Model | Intravesical (IV) | Residual Tumor Involvement Index (TII) | 30% residual TII (vs. 5% for BCG-STING and 42% for BCG-WT). bmj.comauajournals.org |

This table compares the therapeutic outcomes of this compound in two different preclinical models of urothelial carcinoma.

Observed Anti-Tumor Responses

Reduction of Primary Tumor Volume and Growth Kinetics

Across a range of preclinical cancer models, treatment with the STING agonist this compound has consistently demonstrated a direct impact on tumor growth, leading to reductions in primary tumor volume and delays in growth kinetics. mdpi.comnih.gov

In esophageal adenocarcinoma models, this compound monotherapy resulted in a mean tumor volume decrease of 30.1%. nih.govresearchgate.net In prostate cancer, specifically the TRAMP-C1 model, this compound treatment achieved an 84% reduction in tumor volume. nih.gov Studies in the CT26 colon carcinoma model also showed that this compound could delay tumor growth, with a higher dose leading to complete tumor regression in 44% of animals. mdpi.com

Intratumoral injection of this compound has been shown to significantly inhibit the outgrowth of established tumors, including 4T1 breast tumors and CT26 colon tumors. nih.govresearchgate.net In the MB49 urothelial carcinoma model, intratumoral this compound administration resulted in significant tumor regression. bmj.comauajournals.org Similarly, in challenging glioma models, this compound treatment led to a significant increase in median survival, directly correlated with its ability to control intracranial tumor progression. nih.gov The observed reduction in tumor volume and inhibition of growth kinetics are attributed to the potent activation of the innate immune system, leading to robust and effective adaptive anti-tumor responses. mdpi.comnih.gov

Table 3: Summary of this compound Anti-Tumor Activity on Primary Tumors

| Cancer Model | Key Finding on Tumor Volume/Growth | Reference |

|---|---|---|

| Esophageal Adenocarcinoma (Rat) | 30.1% mean reduction in primary tumor volume. | nih.govresearchgate.net |

| Prostate Cancer (TRAMP-C1) | 84% reduction in tumor volume. | nih.gov |

| Breast Cancer (4T1) | Significant inhibition of tumor outgrowth and regression. | mdpi.comnih.gov |

| Glioma (CT-2A) | Significant increase in median survival from 18 to 29 days, indicating delayed tumor growth. | nih.gov |

| Urothelial Carcinoma (MB49) | Greatest tumor regression compared to controls. | bmj.comauajournals.org |

| Colon Carcinoma (CT26) | Delayed tumor growth, with complete regression in 44% of animals at a higher dose. | mdpi.com |

This table provides a summary of the observed effects of this compound on primary tumor volume and growth across various preclinical models.

Regression of Distal, Non-Injected Tumors (Abscopal Effect)

Preclinical studies have consistently demonstrated that the intratumoral administration of this compound can induce a systemic anti-tumor immune response, leading to the regression of tumors distant from the injection site—a phenomenon known as the abscopal effect. aacrjournals.orgmdpi.com This effect highlights the ability of local this compound treatment to activate a broad, systemic immune attack against cancerous cells.

The mechanism underlying this systemic response is primarily attributed to the activation and mobilization of tumor-specific CD8+ T-cells. clinicalleader.comtechnologynetworks.comtargetedonc.com Upon local injection, this compound stimulates the STING (Stimulator of Interferon Genes) pathway within the tumor microenvironment. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the maturation of dendritic cells and the priming of cytotoxic T-lymphocytes. aacrjournals.orgclinicalleader.commdpi.com These activated CD8+ T-cells then enter systemic circulation, enabling them to recognize and eliminate cancer cells in distant, non-injected lesions. technologynetworks.com

In various murine tumor models, intratumoral injection of this compound as a monotherapy resulted in the regression of both the treated tumor and untreated distal tumors. aacrjournals.org The efficacy of this systemic response was significantly enhanced when this compound was used in combination with other immunotherapies. Notably, preclinical models showed that combining this compound with an anti-PD-1 immune checkpoint inhibitor led to the complete eradication of both local and distal tumors. clinicalleader.comtargetedonc.com

Further research involving a combination of this compound with cytotopically modified interleukin-15 (cyto-IL-15) in murine models of prostate cancer with bilateral tumors provided robust evidence of the abscopal effect. nih.govnih.gov In these studies, when only one tumor was treated with the combination therapy, a curative abscopal immune response was observed in 50% of the mice. nih.govresearchgate.netfrontiersin.orgsgul.ac.uk

| Treatment Group (Bilateral Tumors) | Injected Tumor Response | Distal (Non-Injected) Tumor Response (Abscopal Effect) | Reference |

| This compound + cyto-IL-15 | 75% rejection of injected tumors | 50% regression | nih.gov |

| This compound + Anti-PD-1 | Enhanced anti-tumor efficacy | Complete eradication of distal tumors | clinicalleader.com |

Impact on Tumor Rechallenge and Immunoprotection

A critical aspect of an effective cancer immunotherapy is its ability to establish long-lasting immunological memory, thereby protecting against tumor recurrence. Preclinical investigations have shown that treatment with this compound can generate a durable, tumor-specific memory response. mdpi.comclinicalleader.com

This immunoprotection is mediated by memory immune cells, such as T-cells and NK-cells, which are primed by the initial this compound-induced immune response. clinicalleader.com In preclinical models, animals that were cured of their tumors following this compound treatment were able to successfully reject a subsequent challenge with the same cancer cells, demonstrating robust and lasting immunity without the need for additional therapy. clinicalleader.commdpi.com

The combination of this compound with other immune-stimulating agents has been shown to further enhance this protective effect. In a notable study, mice with prostate tumors were treated with a combination of this compound and cyto-IL-15. nih.govfrontiersin.org Of the mice that were completely cured by this combination treatment, 83% demonstrated immunoprotection against a subsequent tumor rechallenge. nih.govnih.govresearchgate.netfrontiersin.orgsgul.ac.ukresearchgate.net This finding indicates that the combination therapy can generate a powerful and durable systemic immune response capable of preventing tumor recurrence. nih.govfrontiersin.org

The generation of sustained immunological memory is a key preclinical finding for this compound, suggesting its potential not only to treat existing tumors but also to provide long-term protection. mdpi.com

| Study Model | Treatment | Cured Mice | Percentage Protected Against Rechallenge | Reference |

| Murine Prostate Cancer | This compound + cyto-IL-15 | N/A | 83% | nih.govnih.govresearchgate.netfrontiersin.org |

| Murine Tumor Models | This compound Monotherapy | Cured Mice | Resisted tumor development upon rechallenge | clinicalleader.commdpi.com |

Synergistic Research Approaches and Combination Therapies with Adu S100

Combination with Immune Checkpoint Inhibitors

Immune checkpoint inhibitors, such as those targeting PD-1/PD-L1 and CTLA-4, work by releasing the brakes on the adaptive immune system, allowing T cells to recognize and kill cancer cells. Resistance to these therapies is often linked to a lack of a pre-existing anti-tumor immune response. nih.gov STING agonists like ADU-S100 have the potential to initiate or augment this initial immune response, thereby sensitizing tumors to checkpoint blockade. nih.gov

Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) Blockade

Combination studies of this compound with PD-1 inhibitors have been conducted. A phase Ib study evaluated this compound (MIW815) in combination with spartalizumab (PDR001), a humanized IgG4 antibody against PD-1, in patients with advanced/metastatic solid tumors or lymphomas. nih.govascopubs.orgascopubs.org Preliminary observations from early dosing cohorts included clinical responses in several tumor types, including in some patients who had previously responded to checkpoint inhibitor therapy alone. hollandbio.nl Reduced tumor volume in both injected and non-injected lesions was observed in some patients, suggesting a potential abscopal effect. hollandbio.nl

In murine tumor models, the addition of a single dose of this compound to anti-PD-1 treatment induced the eradication of both injected and non-injected tumors in models resistant to anti-PD-1 therapy alone, leading to near-complete responses and durable immunity. aacrjournals.org Enhanced tumor control was also observed in other murine models compared to either treatment alone. aacrjournals.org

A phase 2 trial (NCT03937141) evaluated this compound in combination with pembrolizumab (B1139204) in patients with recurrent or metastatic head and neck squamous cell carcinoma (HNSCC). targetedonc.comclinicaltrials.gov This open-label, multicenter study aimed to evaluate the clinical efficacy and safety of the combination. clinicaltrials.gov

Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4) Inhibition

Clinical trials have also explored the combination of this compound with CTLA-4 inhibition. A phase 1 clinical trial evaluated this compound as a single agent and in combination with ipilimumab, an anti-CTLA-4 antibody, in patients with cutaneously accessible, advanced/metastatic solid tumors or lymphomas. researchgate.netbiospace.com Preclinical data supports synergistic anti-tumor effects when this compound is combined with checkpoint inhibitors, including anti-CTLA-4. aacrjournals.orgbiospace.com In a poorly immunogenic murine model, adding this compound to the combination of anti-PD-1 and anti-CTLA-4 induced tumor-specific CD8+ T-cell responses and tumor control, resulting in complete responses and durable immunity in surviving animals. aacrjournals.org

Mechanistic Basis for Synergy with Checkpoint Blockade

The synergy between this compound and immune checkpoint inhibitors is based on their complementary mechanisms. This compound, by activating the STING pathway, acts as an in situ vaccine, promoting the sensing of intracellular DNA by cGAS, which produces cGAMP. nih.govinvivogen.com This activates STING, leading to the production of type I IFNs and other cytokines, which in turn facilitates the activation and maturation of APCs and the priming of tumor-specific CD8+ T cells. nih.govaacrjournals.org This process can convert immunologically "cold" tumors into "hot" tumors, characterized by increased immune cell infiltration. d-nb.info

Immune checkpoint inhibitors, on the other hand, work by blocking inhibitory signals that suppress the activity of these primed T cells within the tumor microenvironment. By combining this compound's ability to initiate and amplify the anti-tumor immune response with checkpoint inhibitors' capacity to sustain this response, a more robust and durable anti-tumor effect can be achieved. nih.govtargetedonc.com The CD8+ T-cell expansion driven by this compound enhances the efficacy of checkpoint inhibition, leading to stronger tumor eradication, including at distant, non-injected sites. targetedonc.com

Combination with Other Immunomodulatory Agents

Beyond checkpoint inhibitors, this compound has been investigated in combination with other agents that modulate the immune system to further enhance anti-tumor immunity.

Toll-like Receptor 9 (TLR9) Agonists (e.g., CpG ODN1826)

Toll-like receptors (TLRs), particularly TLR9, are involved in recognizing pathogen-associated molecular patterns, leading to immune activation. Combining STING agonists with TLR agonists can potentially heighten both type I IFN responses and the production of other pro-inflammatory cytokines, further enhancing the maturation and activation of APCs. d-nb.infouantwerpen.be

Research in a murine model of colon carcinoma (CT-26) evaluated the combination of this compound with CpG ODN1826, a TLR9 agonist. researchgate.netfrontiersin.org Intratumoral administration of this combination resulted in significantly reduced tumor volume and an improved survival rate compared to control. frontiersin.org The combination at half concentration demonstrated anti-tumor effects approximately equal to those of this compound administered at twice the concentration as a monotherapy.

Data from this study showed that the combination treatment led to the smallest tumor volume compared to single-agent treatments. frontiersin.org

| Treatment Group | Average Tumor Volume (Day 30, mm³) | Survival Rate (Day 30) |

| PBS (Control) | ~1952 | 71.4% |

| This compound (20 µg) | Significantly reduced vs control | Not specified |

| This compound (40 µg) | ~44.8 | Not specified |

| CpG ODN1826 (40 µg) | ~144 | Not specified |

| This compound (20 µg) + CpG ODN1826 (20 µg) | ~32 | 100% |

Data extracted from search results and presented in a table format. frontiersin.org

The combination also induced the upregulation of pro-inflammatory cytokines such as IFN-β, IL-12, and TNF-α in tumor tissues in a synergistic manner. nih.gov Histopathological analysis revealed the presence of apoptotic and inflammatory cells and an increased number of lymphocytes in the blood of treated mice, indicating immune cell recruitment to the tumor microenvironment.

Interleukin-15 (IL-15) (e.g., cytotopically modified IL-15)

Interleukin-15 (IL-15) is a cytokine that can stimulate the expansion and activation of natural killer (NK) cells and CD8+ T cells. in-part.comfrontiersin.orgnih.gov Combining this compound with IL-15 aims to activate multiple immune-stimulatory pathways. nih.govsgul.ac.ukresearchgate.net

Research using a cytotopically modified form of IL-15 (cyto-IL-15) in combination with this compound has been explored in prostate cancer models. in-part.comfrontiersin.orgnih.govnih.govsgul.ac.ukresearchgate.netprostate-cancer-research.org.ukkcl.ac.ukfrontiersin.orgnih.gov In vitro studies showed that the combination of IL-15 and an this compound analog induced marked killing of cancer cells, exceeding the effect seen with either agent alone. frontiersin.orgnih.govkcl.ac.uk This increased cytotoxicity was linked to potent activation of NK cells, leading to increased perforin (B1180081) and CD69 expression, and a significant increase in IFNγ secretion. frontiersin.orgnih.govprostate-cancer-research.org.ukkcl.ac.uknih.gov

In vivo studies in murine prostate cancer models demonstrated that intratumorally injected this compound and cyto-IL-15 synergized to eliminate tumors in a significant percentage of mice with unilateral tumors and promoted abscopal immunity in mice with bilateral tumors treated at only one site. nih.govsgul.ac.ukresearchgate.netfrontiersin.org The combination regime also offered immunoprotection against tumor rechallenge. nih.govsgul.ac.ukresearchgate.netfrontiersin.org

Data from in vivo studies in mouse models showed the efficacy of the combination:

| Treatment Group | Tumor Growth Inhibition | Survival Time | Tumor-Free Mice (Unilateral Tumors) | Abscopal Immunity (Bilateral Tumors) | Immunoprotection (Rechallenge) |

| This compound alone | ~50% inhibition | Doubled vs monotherapy | 58-67% elimination | 50% promotion | 83% cured |

| Tailed IL-15 alone | ~50% inhibition | Doubled vs monotherapy | 58-67% elimination | 50% promotion | 83% cured |

| This compound + Tailed IL-15 | Complete inhibition | Over 90 days | 58-67% elimination | 50% promotion | 83% cured |

| This compound + Untailed IL-15 | Not specified | 45 days (median) | Not specified | Not specified | Not specified |

The efficacy of the combination treatment was associated with strong innate and adaptive immune activation and the induction of apoptotic and necrotic cell death. nih.govsgul.ac.ukresearchgate.netfrontiersin.org Cytokines, including type I and II interferons, and cytokine signaling pathways were activated, and NK and T cell mediated cytotoxicity was increased. nih.govsgul.ac.ukresearchgate.netfrontiersin.org

Vacuolar Protein Sorting 34 (VPS34) Inhibitors

Inhibiting Vacuolar Protein Sorting 34 (VPS34), a lipid kinase involved in initiating autophagy, has shown potential to enhance the efficacy of STING agonists like this compound. nih.govresearchgate.netaacrjournals.orgnih.govtandfonline.com Research indicates that VPS34 inhibition can activate the cGAS-STING pathway, leading to increased production and release of pro-inflammatory cytokines and chemokines such as CCL5 and CXCL10. nih.govaacrjournals.orgnih.govtandfonline.com This effect is believed to be mediated, in part, by the inhibition of autophagy, which allows cGAS to be more readily activated by STING agonists. nih.govresearchgate.nettandfonline.com

Preclinical studies in B16F10 melanoma mouse models have demonstrated that the combination of the VPS34 inhibitor SB02024 with this compound significantly reduced tumor growth and improved survival compared to monotherapy. researchgate.netaacrjournals.orgnih.govtandfonline.com In vitro data further support this synergy, showing that combining VPS34 inhibitors with STING agonists substantially enhances pro-inflammatory cytokine responses in various human and murine cancer cell lines in a cGAS-STING-dependent manner. nih.govaacrjournals.orgtandfonline.com

| Treatment Group | Mean Tumor Volume Change (B16-F10 Mouse Model) | Survival Benefit |

| This compound Monotherapy | Reduction observed nih.gov | Improved researchgate.netaacrjournals.org |

| SB02024 Monotherapy | Not significantly impacted B16 growth nih.gov | Not specified |

| This compound + SB02024 | Significantly decreased tumor growth aacrjournals.orgtandfonline.com | Significantly improved researchgate.netaacrjournals.orgnih.govtandfonline.com |

These findings suggest that pharmacological inhibition of VPS34 can augment the cGAS/STING pathway, leading to enhanced tumor control through immune-mediated mechanisms and offering a potential strategy to synergize with STING agonists. nih.govresearchgate.netaacrjournals.orgnih.gov

OX40 Receptor Modulators

Modulating the OX40 receptor has been explored as a strategy to enhance the antitumor immunity generated by this compound. OX40 is a costimulatory receptor primarily expressed on activated T cells, and its activation can promote T cell proliferation, survival, and cytokine production.

Preclinical studies in tumor-bearing neu/N mice, a model with established immune tolerance to the HER-2 antigen, investigated the combination of intratumoral this compound with modulators of PD-L1 and OX40 receptor signaling. nih.govsemanticscholar.orgresearchgate.net The combination of this compound with both an OX40 agonist and a PD-L1 antagonist more effectively activated HER-2 specific T cells compared to either immune checkpoint modulator alone. nih.gov This triple combination enhanced HER-2-specific CD8+ T-cell activity and led to tumor clearance in a percentage of mice. nih.govsemanticscholar.org The study also observed that adding both an OX40 agonist and a PD-L1 antagonist to intratumoral this compound enhanced HER-2-specific antibody production and improved survival in these tolerant mice. nih.gov

These results suggest that combining intratumoral this compound with relevant immune checkpoint modulation, including OX40 receptor activation, can overcome antigen-enforced immune tolerance and boost clinical efficacy. nih.govsemanticscholar.org

T Cell Immunoglobulin and Mucin-domain Containing-3 (Tim-3) Blocking Antibodies

Research has investigated the combination of this compound with antibodies that block the T Cell Immunoglobulin and Mucin-domain Containing-3 (Tim-3) checkpoint receptor. Tim-3 is an inhibitory receptor expressed on various immune cells, including T cells and dendritic cells, and can contribute to immune exhaustion and suppression within the tumor microenvironment. thno.orgnih.govresearchgate.net

Studies using murine tumor models have shown that while this compound monotherapy can activate CD8+ T cells by activating type 1 conventional dendritic cells (cDC1), it may fail to initiate type 2 conventional dendritic cells (cDC2) and can lead to the upregulation of Tim-3 on cDC2s. thno.orgnih.govresearchgate.netnih.gov These Tim-3+ cDC2s have been shown to be immunosuppressive and can restrain CD4+ T cell responses. thno.orgnih.govnih.gov

Combining this compound with an anti-Tim-3 antibody effectively promoted cDC2 maturation and antigen presentation, thereby releasing the suppression on CD4+ T cells. thno.orgnih.govnih.gov This combination led to reduced tumor burden and prolonged survival in murine models. thno.orgnih.gov The findings suggest that blocking Tim-3 can enhance the antitumor immunity of this compound by unleashing CD4+ T cells through the regulation of cDC2s and may help overcome an intrinsic barrier to this compound monotherapy. thno.orgnih.govnih.gov

Regulatory Interferon-Stimulated Gene (ISG) Antagonists (e.g., ARG2i, COX2i, NOS2i)

STING agonism can coordinately upregulate the expression of immunoregulatory interferon-stimulated genes (ISGs), which may limit the therapeutic benefits. nih.govpitt.edu Research has explored combining this compound with antagonists of regulatory ISGs such as Arginase 2 (ARG2), Cyclooxygenase-2 (COX2), and Nitric Oxide Synthase 2 (NOS2). nih.govpitt.eduresearchgate.netresearchgate.net

Studies in murine melanoma models (B16 and BPR20) investigated the combination of this compound with inhibitors of ARG2, COX2, and NOS2, either individually or as a cocktail. nih.govpitt.eduresearchgate.net The efficacy of these combinations was found to be dependent on the specific melanoma model. nih.govpitt.eduresearchgate.net In the B16 melanoma model, improved antitumor efficacy was observed when this compound was combined with antibodies against PD-L1 or ISG15, but not with inhibitors of ARG2, COX2, or NOS2. nih.govpitt.edu Conversely, in the BPR20 melanoma model, improved tumor growth control compared to this compound monotherapy was observed only when combining this compound with the cocktail of ARG2i, COX2i, and NOS2i. nih.govpitt.eduresearchgate.net

| Melanoma Model | Combination Therapy | Antitumor Efficacy vs. This compound Monotherapy |

| B16 | This compound + ARG2i/COX2i/NOS2i cocktail | No significant enhancement nih.govresearchgate.net |

| BPR20 | This compound + ARG2i/COX2i/NOS2i cocktail | Significantly superior control nih.govresearchgate.net |

Immune changes in the tumor microenvironment associated with improved outcomes included increases in pro-inflammatory innate immune cells and activated CD8+ T cells, although these changes varied between the two models. nih.govpitt.eduresearchgate.net These data suggest contextual differences in the effectiveness of antagonizing individual regulatory ISG-associated mechanisms when combined with this compound. nih.govpitt.edu

Combination with Radiation Therapy

Radiation therapy is a common cancer treatment that can induce immunogenic cell death and release tumor-associated antigens, potentially stimulating an antitumor immune response. Research has explored combining this compound with radiation therapy to enhance these effects. nih.govoncotarget.com

A study in a rat model of esophageal adenocarcinoma (EAC) evaluated the impact of intratumoral this compound alone and in combination with radiation (16Gy). nih.govoncotarget.com The results demonstrated that both this compound alone and the combination with radiation exhibited potent antitumor activity. nih.govoncotarget.com

| Treatment Group | Mean MRI Tumor Volume Change |

| Placebo | +76.7% nih.govoncotarget.com |

| Placebo + Radiation | +152.4% oncotarget.comoncotarget.com |

| This compound Alone | -30.1% nih.govoncotarget.com |

| This compound + Radiation | -50.8% nih.govoncotarget.com |

The combination of this compound with radiation resulted in a greater reduction in mean tumor volume compared to this compound monotherapy. nih.govoncotarget.com Downstream gene expression analysis showed significant upregulation of immune-related genes, including IFNβ, TNFα, IL-6, and CCL-2, in the treatment groups compared to placebo. nih.gov Enhanced PD-L1 expression, induced by the upregulation of CD8+ T cells, was also observed in the radiation alone, this compound alone, and this compound + radiation groups. nih.gov These findings suggest that combining this compound with radiation therapy can enhance antitumor activity and promote a favorable immunomodulatory profile. nih.govoncotarget.com

Combination with Targeted Therapies (e.g., BRAF Inhibitors in BRAF V600E-mutant Melanoma)

Targeted therapies, such as BRAF inhibitors used in BRAF V600E-mutant melanoma, have significantly improved patient outcomes but are often limited by the development of resistance. aacrjournals.orgresearchgate.netfrontiersin.orgcuremelanoma.org Research is exploring the potential of combining this compound with targeted therapies to overcome resistance and enhance antitumor responses.

A study investigated the combination of this compound with vemurafenib (B611658), a BRAF inhibitor, in human melanoma cell lines harboring the BRAF V600E mutation (SK-MEL-28, SK-MEL-24-SH4, RPMI7951, and SK-MEL-3). aacrjournals.orgresearchgate.net While this compound alone did not significantly reduce cell viability, the combination treatment demonstrated potential benefits. aacrjournals.orgresearchgate.net

Western blot analysis revealed that the combination of this compound and vemurafenib resulted in the most pronounced upregulation of STING expression in melanoma cell lines. aacrjournals.orgresearchgate.net In SK-MEL-28 cells, the combination treatment was the only condition that led to substantial STING upregulation and a corresponding reduction in pERK, a key component of the MAPK pathway targeted by vemurafenib. aacrjournals.org

Cytokine analysis showed that the combination treatment significantly increased the levels of beta-2 microglobulin (B2M), suggesting a potential modulation of immune checkpoint inhibitor resistance. aacrjournals.orgresearchgate.net Additionally, the combination led to a marked reduction in CXCL-8 and VEGF levels, which are associated with melanoma progression and metastasis. aacrjournals.orgresearchgate.net The CXCL5/CXCL13 axis, known to influence responses to targeted immunotherapies, was also favorably modulated by the combination. aacrjournals.orgresearchgate.net Co-culture experiments with NK cells showed an increase in tumor cell death in all three cell lines following combination treatment. aacrjournals.orgresearchgate.net

These findings suggest that combining the STING agonist this compound with a BRAF inhibitor like vemurafenib can enhance immune-stimulatory cytokine profiles and promote NK cell-mediated cytotoxicity in BRAF V600E-mutant melanoma, potentially offering a strategy to overcome resistance and improve outcomes. aacrjournals.orgresearchgate.net

Immunological Outcomes and Systemic Effects Induced by Adu S100

Remodeling of the Tumor Microenvironment (TME)

The administration of ADU-S100 induces a profound shift in the tumor immune landscape. pnas.orgnih.gov It helps to overcome the immunosuppressive nature of the TME, which is a major hurdle in cancer immunotherapy. thno.orgmdpi.comnih.gov This remodeling is characterized by enhanced immune cell infiltration and the activation of various immune cell populations. nih.govresearchgate.net

Changes in Immune Cell Infiltration

Intratumoral injection of this compound leads to a significant increase in the infiltration of various immune cells into the tumor. researchgate.netresearchgate.net This transforms "cold" non-immunogenic tumors, which lack T-cell infiltration, into "hot" inflamed tumors that are more responsive to immunotherapy. aacrjournals.org

This compound plays a crucial role in the priming and recruitment of CD8+ T lymphocytes, which are critical for direct tumor cell killing. aacrjournals.orgnih.gov The activation of the STING pathway by this compound leads to the production of type I IFNs, which are strongly correlated with T-cell priming and increased tumor-infiltrating lymphocyte (TIL) densities. oncotarget.com In preclinical models, this compound has been shown to induce HER-2–specific CD8+ T-cell priming. nih.gov Studies in esophageal adenocarcinoma models have also demonstrated that this compound enhances TIL densities. oncotarget.com Furthermore, in pancreatic adenocarcinoma models, the combination of this compound with a bispecific T-cell engager (BiTE) increased the proportion of stem-like tumor-reactive CD8+ T cells. aacrjournals.org

| Study Model | Key Findings on CD8+ T Cells | Reference |

|---|---|---|

| Murine Breast Cancer Model (HER-2+) | Induced HER-2–specific CD8+ T-cell priming and durable tumor clearance. | nih.gov |

| Esophageal Adenocarcinoma Model | Enhanced tumor-infiltrating lymphocyte (TIL) densities. | oncotarget.com |

| Pancreatic Adenocarcinoma Model | Increased the proportion of stem-like tumor-reactive CD8+ T cells when combined with CLDN18.2 BiTEs. | aacrjournals.org |

| Murine Tumor Models | Increased infiltration and proliferation of CD8+ T cells and cytotoxic T lymphocytes in tumors. | thno.org |

The anti-tumor efficacy of this compound is also dependent on CD4+ T cells. nih.gov Research has shown that while this compound monotherapy can boost CD8+ T cells by activating conventional dendritic cells type 1 (cDC1), it may not effectively initiate cDC2, which are important for CD4+ T cell responses. thno.orgnih.gov However, combining this compound with a Tim-3 blocker was found to promote cDC2 maturation and unleash CD4+ T cell-driven anti-tumor responses. thno.orgnih.gov In pancreatic cancer models, combining this compound with a CLDN18.2 BiTE increased the proportion of memory and stem-like CD4+ T cells. aacrjournals.org

| Study Model/Context | Key Findings on CD4+ T Cells | Reference |

|---|---|---|

| Murine Tumor Models | Optimal anti-tumor efficacy of this compound requires both CD4+ and CD8+ T cells. | nih.gov |

| Murine Tumor Models | Combination with αTim-3 antibody enhanced CD4+ T cell responses by promoting cDC2 maturation. | thno.orgnih.gov |

| Pancreatic Adenocarcinoma Model | Increased the proportion of memory and stem-like CD4+ T cells when combined with CLDN18.2 BiTEs. | aacrjournals.org |

This compound treatment leads to a massive infiltration of innate immune cells, including Natural Killer (NK) cells, into the tumor-bearing hemisphere. pnas.orgnih.govnih.gov Type I IFNs, induced by STING activation, can enhance NK cell cytotoxicity. sgul.ac.uk In glioblastoma models, the therapeutic effects of this compound were abolished by NK cell depletion, highlighting their critical role. pnas.orgnih.gov While tumor regression from STING agonists has often been attributed to CD8+ T cells, recent data emphasize the importance of NK cell populations, which can be independent of CD8+ T cells in some cancer models. nih.gov

| Study Model | Key Findings on NK Cells | Reference |

|---|---|---|

| Murine Glioblastoma Models (GL261 and CT-2A) | Massive infiltration of NK cells into the tumor-bearing hemisphere. Treatment response was abolished by NK cell depletion. | pnas.orgnih.govnih.gov |

| General Preclinical Models | Type I IFN production, stimulated by this compound, enhances NK cell cytotoxicity. | oncotarget.comsgul.ac.uk |

| Murine Tumor Models | Depletion of NK cells resulted in a modest but significant delay in tumor clearance. | nih.gov |

Dendritic cells (DCs) are crucial antigen-presenting cells (APCs) that bridge the innate and adaptive immune systems. aacrjournals.org this compound activates the STING pathway in DCs, leading to their maturation and the production of pro-inflammatory cytokines. nih.govmdpi.com This activation is critical for priming T cell responses against tumor antigens. aacrjournals.org Specifically, this compound has been shown to activate conventional dendritic cells type 1 (cDC1s), which are essential for cross-presenting tumor antigens to CD8+ T cells. thno.orgdovepress.com Liposomal formulations of this compound have been shown to potentiate the activation and maturation of bone marrow-derived dendritic cells (BMDCs). mdpi.com

| Study Context | Key Findings on Dendritic Cells | Reference |

|---|---|---|

| General Mechanism | Activates STING in DCs, leading to maturation and pro-inflammatory cytokine production. | aacrjournals.orgnih.gov |

| Murine Tumor Models | Activates cDC1s, which are crucial for CD8+ T cell priming. | thno.orgdovepress.com |

| In Vitro (BMDCs) | Liposomal this compound potentiates DC activation and maturation. | mdpi.com |

| In combination with TLR 7/8 agonist | Increased expression of CD40, CD80, and CD86 on BMDCs. | aacrjournals.org |

This compound can influence the polarization of macrophages within the TME. ijbs.com The tumor microenvironment often contains M2-polarized macrophages, which are immunosuppressive and promote tumor progression. aacrjournals.org STING activation can promote the polarization of these macrophages towards a pro-inflammatory M1 phenotype, which supports anti-tumor immunity. ijbs.comresearchgate.net In murine glioblastoma models, treatment with this compound led to a significant infiltration of inflammatory macrophages. pnas.orgnih.gov A combination of this compound with a TLR 7/8 agonist was shown to reduce the expression of the M2 marker CD206 and improve the expression of M1 markers CD80 and CD86. aacrjournals.org

| Study Context | Key Findings on Macrophages | Reference |

|---|---|---|

| Pancreatic Cancer Models | Promoted macrophage polarization toward the M1 phenotype. | ijbs.com |

| Murine Glioblastoma Models | Massive infiltration of inflammatory macrophages into the tumor-bearing hemisphere. | pnas.orgnih.gov |

| In combination with TLR 7/8 agonist | Reduced M2 marker (CD206) and increased M1 markers (CD80, CD86). | aacrjournals.org |

B Cell Activation (Local and Systemic)

Research indicates that the administration of this compound can lead to the activation of B cells, both within the local tumor site and systemically. In preclinical murine models of prostate cancer, the combination of this compound with cytotopically modified interleukin-15 (cyto-IL-15) resulted in the activation of B cells. sgul.ac.uknih.gov This activation was observed as part of a broader, robust innate and adaptive immune response that contributed to tumor elimination. nih.gov The gene ontology analysis of tumors treated with this combination therapy revealed the enrichment of pathways related to the positive regulation of B cell activation. frontiersin.org While B cell activation is a documented outcome, its direct contribution to the therapeutic effect of this compound may be context-dependent. For instance, in a study focused on a vaccine against Chlamydia, B-cells were found to be dispensable for the protection conferred by a vaccine adjuvanted with this compound. nih.gov

Modulation of Myeloid-Derived Suppressor Cells (M-MDSCs)

The effect of this compound on myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells known for their potent immunosuppressive functions, presents a complex picture. In certain preclinical models, this compound treatment has been associated with an increase in specific MDSC subsets. Studies in a syngeneic murine model of urothelial carcinoma (MB49) revealed that intratumoral administration of this compound led to a significant increase in immunosuppressive monocytic MDSCs (M-MDSCs), identified by their expression of IL-10 and Arginase-1 (ARG-1). bmj.comauajournals.orgaacrjournals.org This induction of M-MDSCs suggests a potential counter-regulatory mechanism that could dampen the anti-tumor immune response. bmj.comauajournals.org In contrast, a study in a glioblastoma model noted an increase in granulocytic MDSC (G-MDSC) populations following this compound treatment, suggesting these cells might be more inflammatory than immunosuppressive in that context. pnas.org

| Cancer Model | MDSC Subset Affected | Observed Effect | Reference |

|---|---|---|---|

| Urothelial Carcinoma (MB49) | Monocytic MDSC (M-MDSC) | Significant Increase | auajournals.orgaacrjournals.org |

| Glioblastoma | Granulocytic MDSC (G-MDSC) | Increase (Potentially Inflammatory) | pnas.org |

Modulation of Gene Expression within the TME

This compound profoundly alters the genetic landscape of the tumor microenvironment. Upon administration, it triggers a significant upregulation of genes associated with immune activation, particularly those involved in interferon signaling pathways and immune checkpoint regulation.

Upregulation of Interferon Signaling Pathways

A primary and consistent outcome of this compound administration is the potent activation of the STING-TBK1-IRF3 signaling axis, leading to the robust production of type I interferons (IFN-α and IFN-β). oncotarget.cominvivogen.compnas.org This is reflected in the significant upregulation of interferon-stimulated genes (ISGs) within the TME. In preclinical models of esophageal adenocarcinoma, intratumoral this compound injection led to a significant increase in the expression of IFNβ. oncotarget.com Similarly, transcriptomic analysis of glioblastoma models treated with this compound revealed a high degree of responsiveness characterized by potent IFN signaling. pnas.org In prostate cancer models, gene ontology analysis showed that differentially expressed genes in this compound-treated tumors were heavily involved in cellular responses to both IFN-β and IFN-γ. frontiersin.org

Changes in Immune Checkpoint-Related Gene Expression (e.g., B2M, PD-L1)

The inflammatory cascade initiated by this compound also modulates the expression of genes critical for immune regulation, including those involved in antigen presentation and immune checkpoints.

PD-L1: Programmed death-ligand 1 (PD-L1) expression has been shown to increase following this compound treatment. In an esophageal adenocarcinoma model, this compound, both alone and with radiation, enhanced PD-L1 expression. oncotarget.com Likewise, in melanoma models, Pdl1 was identified as a coordinately upregulated gene after this compound treatment. researchgate.net This upregulation is often linked to the IFN-driven inflammatory response and suggests a potential synergy with PD-1/PD-L1 checkpoint inhibitors. oncotarget.comresearchgate.net

B2M: Beta-2 microglobulin (B2M) is an essential component of the MHC class I molecule, which is vital for presenting tumor antigens to CD8+ T cells. In a case study of a patient with Merkel cell carcinoma who responded to this compound in combination with an anti-PD-1 antibody, biomarker analysis revealed an upregulation of B2M specifically in cancer cells after treatment. nih.gov This suggests that STING activation can enhance the antigen presentation machinery on tumor cells, potentially making them more visible to the immune system.

| Gene | Cancer Model | Change in Expression | Reference |

|---|---|---|---|

| IFNβ | Esophageal Adenocarcinoma | Upregulated | oncotarget.com |

| PD-L1 | Esophageal Adenocarcinoma | Upregulated | oncotarget.com |

| PD-L1 (Pdl1) | Melanoma | Upregulated | researchgate.net |

| B2M | Merkel Cell Carcinoma | Upregulated | nih.gov |

| ISG15, NOS2, ARG2 | Melanoma | Upregulated | researchgate.net |

| CXCL9, CXCL11, CCL5 | HER-2+ Breast Cancer | Upregulated | nih.gov |

Generation of Durable Systemic Anti-Tumor Immunity

A key goal of cancer immunotherapy is to generate a durable, systemic immune response capable of recognizing and eliminating metastatic disease and preventing recurrence. This compound has shown the potential to induce such responses, primarily through the establishment of antigen-specific T cells. drugbank.com In murine tumor models, intratumoral injection of this compound resulted in tumor regression in both injected and distant, noninjected lesions, demonstrating a systemic effect. nih.gov

Establishment of Antigen-Specific T Cell Responses

The generation of T cells that can specifically recognize and attack tumor cells is a cornerstone of long-lasting anti-tumor immunity. This compound is designed to promote this by activating dendritic cells (DCs), which then present tumor antigens to prime naive T cells. sgul.ac.uknih.gov